molecular formula C7H2ClD4F B1144130 4-Fluorobenzyl-2,3,5,6-d4 chloride CAS No. 1219804-10-0

4-Fluorobenzyl-2,3,5,6-d4 chloride

Cat. No.: B1144130
CAS No.: 1219804-10-0
M. Wt: 148.5985903
InChI Key:
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Description

4-Fluorobenzyl-2,3,5,6-d4 chloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a labeled analogue of 4-Fluorobenzyl chloride and is used extensively in various fields of scientific research, including organic chemistry, pharmaceuticals, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzyl-2,3,5,6-d4 chloride typically involves the deuteration of 4-Fluorobenzyl chloride. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzyl-2,3,5,6-d4 chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: It can be reduced to form 4-Fluorobenzyl-2,3,5,6-d4 alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted benzyl compounds.

    Oxidation: Products include 4-Fluorobenzaldehyde or 4-Fluorobenzoic acid.

    Reduction: The major product is 4-Fluorobenzyl-2,3,5,6-d4 alcohol.

Scientific Research Applications

4-Fluorobenzyl-2,3,5,6-d4 chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways in living organisms.

    Medicine: Utilized in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Industry: Acts as an intermediate in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Fluorobenzyl-2,3,5,6-d4 chloride involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new chemical bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The deuterium atoms in the compound can also influence reaction kinetics and mechanisms due to the isotope effect.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl chloride: The non-deuterated analogue, commonly used in similar applications.

    2-Fluorobenzyl chloride: Another fluorinated benzyl chloride with different substitution patterns.

    Pentafluorobenzoyl chloride: A highly fluorinated benzoyl chloride used in specialized chemical syntheses

Uniqueness

4-Fluorobenzyl-2,3,5,6-d4 chloride is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The presence of deuterium atoms can significantly alter the compound’s physical and chemical properties, providing insights that are not possible with non-deuterated analogues.

Properties

IUPAC Name

1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWCDITFDNEBY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-10-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219804-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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